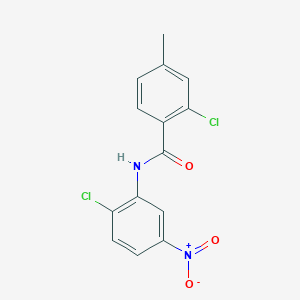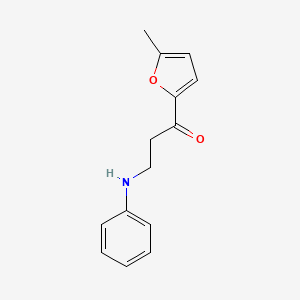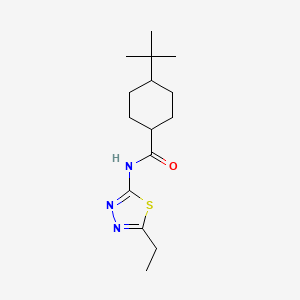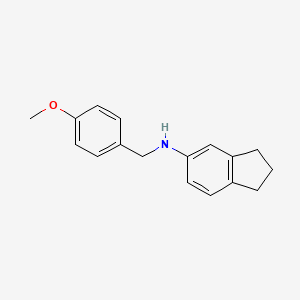
1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways. For example, 1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole has been shown to possess various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. It has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole has been shown to possess anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in various assays. Additionally, 1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole has been shown to possess various pharmacological properties, making it a useful tool for studying various biological processes.
However, there are also limitations associated with the use of 1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole in lab experiments. For example, this compound may exhibit off-target effects, which could complicate data interpretation. Additionally, the pharmacokinetic properties of 1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole may vary depending on the experimental conditions, which could affect the reproducibility of results.
Direcciones Futuras
There are several future directions for the study of 1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole. For example, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, more research is needed to determine the pharmacokinetic properties of 1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole in vivo and to optimize its dosing regimen. Furthermore, the potential therapeutic applications of this compound, such as in the treatment of cancer and infectious diseases, should be further explored.
Métodos De Síntesis
The synthesis of 1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole involves the condensation of 2-fluorobenzylamine with 4-methoxyphenyl isocyanate. This reaction is typically carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine or pyridine. The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to possess anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole has been shown to possess anti-microbial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c1-25-17-12-10-15(11-13-17)21-23-19-8-4-5-9-20(19)24(21)14-16-6-2-3-7-18(16)22/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWQZBJQGIBBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5857061.png)

![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)



![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)

![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)
![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B5857154.png)